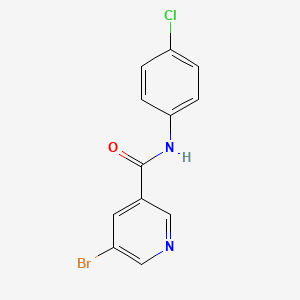

5-bromo-N-(4-chlorophenyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-5-8(6-15-7-9)12(17)16-11-3-1-10(14)2-4-11/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRIRBFSSZDRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Bromo N 4 Chlorophenyl Nicotinamide

Synthetic Pathways for the Core Nicotinamide (B372718) Amide Structure

The fundamental synthesis of 5-bromo-N-(4-chlorophenyl)nicotinamide can be approached retrospectively, breaking the molecule down into its constituent parts: a nicotinamide core, a bromine substituent at the 5-position of the pyridine (B92270) ring, and a 4-chlorophenyl group attached to the amide nitrogen. The synthesis can therefore be strategically planned by forming the amide bond first, followed by bromination, or by starting with a pre-brominated nicotinic acid derivative.

Amide Bond Formation Techniques

The creation of the amide linkage between the nicotinic acid backbone and 4-chloroaniline (B138754) is a critical step in the synthesis of the target molecule. A prevalent and efficient method involves the activation of the carboxylic acid group of nicotinic acid or its 5-bromo derivative.

A common laboratory and industrial-scale approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the nicotinic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting nicotinoyl chloride is then reacted with 4-chloroaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Table 1: Reagents for Amide Bond Formation

| Starting Material | Activating Reagent | Amine | Base | Product |

|---|---|---|---|---|

| 5-Bromonicotinic acid | Thionyl chloride (SOCl₂) | 4-Chloroaniline | Triethylamine | This compound |

| Nicotinic acid | Oxalyl chloride ((COCl)₂) | 4-Chloroaniline | Pyridine | N-(4-chlorophenyl)nicotinamide |

Alternative methods for amide bond formation that avoid the generation of acyl chlorides include the use of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid in situ, allowing for direct reaction with the amine under milder conditions. ucl.ac.uk While these methods are highly effective, they are often employed for more sensitive substrates and may be less economical for large-scale synthesis compared to the acyl chloride route.

Introduction of Halogen Substituents (Bromination) on the Pyridine Ring

The introduction of the bromine atom at the 5-position of the nicotinamide ring is a key step in defining the structure of the target compound. This can be achieved either by starting with a pre-brominated precursor, 5-bromonicotinic acid, or by direct bromination of the N-(4-chlorophenyl)nicotinamide intermediate.

The synthesis of 5-bromonicotinic acid itself can be accomplished by the bromination of nicotinic acid. A patented method describes the treatment of nicotinic acid with thionyl chloride, followed by bromination at elevated temperatures (110-120 °C) in the presence of a Lewis acid catalyst. google.com

Direct bromination of an existing nicotinamide derivative is also a viable strategy. Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. However, the 5-position is one of the more favorable sites for electrophilic attack. Reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst can be used to achieve this transformation.

Introduction of Halogenated Phenyl Moieties on the Amide Nitrogen

The incorporation of the 4-chlorophenyl group is achieved during the amide bond formation step, as detailed in section 2.1.1. The readily available commercial starting material, 4-chloroaniline, serves as the amine component in the reaction. The choice of this specific aniline (B41778) derivative directly determines the substitution pattern on the phenyl ring of the final product. The robustness of the amide formation reaction allows for the use of various substituted anilines, enabling the synthesis of a wide array of N-aryl nicotinamide analogs.

Advanced Synthetic Approaches and Catalytic Methods

The 5-bromo substituent on the nicotinamide ring is not merely a static feature of the molecule; it serves as a versatile chemical handle for further elaboration through modern catalytic chemistry. This allows for the synthesis of a diverse library of derivatives with potentially novel properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be readily replaced with a variety of aryl or heteroaryl groups. This is achieved by reacting the bromo-substituted nicotinamide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 2: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Base | Sodium carbonate | Activates boronic acid |

| Solvent | Toluene/Water | Reaction medium |

A wide range of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. This methodology allows for the introduction of diverse functionalities at the 5-position of the nicotinamide core, significantly expanding the chemical space accessible from the 5-bromo intermediate. For instance, coupling with phenylboronic acid would yield N-(4-chlorophenyl)-[1,1'-biphenyl]-3-carboxamide, while using heteroaryl boronic acids would introduce various heterocyclic moieties.

Nucleophilic Substitution Reactions in Nicotinamide Synthesis

While palladium-catalyzed reactions are the most common for modifying the 5-bromo position, nucleophilic aromatic substitution (SNAr) can also be considered, although it is generally more challenging on electron-neutral or electron-rich aromatic rings. For a nucleophilic aromatic substitution to occur on an aryl halide, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com

In the case of this compound, the pyridine nitrogen and the carboxamide group are electron-withdrawing, which does provide some activation of the ring towards nucleophilic attack. However, this activation is generally not as strong as that provided by, for example, a nitro group. Consequently, forcing conditions, such as high temperatures and strong nucleophiles (e.g., alkoxides, amides), would likely be required to achieve substitution at the 5-position. The reaction would proceed through a Meisenheimer complex, a negatively charged intermediate. libretexts.org This approach is less common than cross-coupling reactions for derivatization at this position due to the often lower yields and more limited scope of applicable nucleophiles.

Microwave-Assisted Synthesis Techniques for Nicotinamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient creation of complex molecules, including nicotinamide derivatives. asianpubs.org This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. asianpubs.orgnih.gov The application of microwave heating in the synthesis of nicotinamide analogs has been shown to significantly shorten reaction times and provide considerably improved yields. asianpubs.org

The benefits of microwave-assisted synthesis are attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can minimize the formation of side products and decomposition of the desired compound. nih.gov For instance, in the synthesis of various heterocyclic compounds, including those with a nicotinamide core, microwave irradiation has been shown to reduce reaction times from hours to minutes while simultaneously improving yields. beilstein-journals.orgmdpi.com The synthesis of N-alkylated 2-pyridones saw a yield improvement from 65–77% to 81–94% and a time reduction from 180 minutes to just 15 minutes when switching from conventional heating to microwave irradiation. beilstein-journals.org

Different catalysts and solvent conditions can be employed in these reactions. Acid-mediated one-pot synthesis of nicotinamide analogs has been successfully performed under microwave irradiation using dilute HCl as a catalyst. asianpubs.org Solvent-free conditions are also a key advantage of microwave-assisted synthesis, aligning with the principles of green chemistry by reducing waste. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Nicotinamide Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | asianpubs.org, beilstein-journals.org, nih.gov |

| Product Yield | Moderate to good | Good to excellent; often higher than conventional | asianpubs.org, beilstein-journals.org |

| Energy Efficiency | Lower | Higher due to targeted heating | rsc.org |

| Side Products | More likely | Often reduced | nih.gov |

| Conditions | Often requires high temperatures and longer reflux | Milder conditions, solvent-free options available | asianpubs.org, mdpi.com |

Strategic Derivatization for Analogues of this compound

The strategic derivatization of this compound is a key approach to developing new chemical entities. By systematically modifying different parts of the molecule, researchers can explore how changes in the chemical structure affect its properties. The structure of this compound offers several sites for modification, including the nicotinamide ring, the N-(4-chlorophenyl) group, and the amide linker that connects them. nih.gov

Modification at the Nicotinamide Ring (e.g., C-2, C-6 Positions)

The nicotinamide ring is a primary target for derivatization. Modifications can be made to alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule. The structure of nicotinamide offers several sites for modification while keeping the core structure intact. nih.gov

Common strategies include:

Halogenation/Dehalogenation: The existing bromine atom at the C-5 position can be replaced with other halogens or removed entirely to assess the role of this substituent. The synthesis of 5-bromonicotinic acid, a precursor, involves the direct bromination of nicotinic acid. google.com

Functional Group Interconversion: The carboxamide group at the C-3 position can be hydrolyzed to a carboxylic acid or converted to other functional groups, which can alter the molecule's reductive potential. nih.gov

These modifications allow for the fine-tuning of the molecule's properties. The synthesis of such analogs often starts from precursors like 5-bromonicotinic acid or nicotinic acid, which are then subjected to various chemical transformations. google.com

Substitutions on the N-(4-chlorophenyl) Moiety

The N-(4-chlorophenyl) portion of the molecule provides another avenue for derivatization. Modifications to this aromatic ring can impact the molecule's lipophilicity, electronic properties, and potential for specific interactions with biological targets.

Key derivatization approaches include:

Varying Ring Substituents: The chlorine atom can be moved to the ortho or meta positions, or it can be replaced by other functional groups such as methyl, methoxy, or nitro groups. This allows for a systematic study of how substituent position and electronic nature affect the compound's characteristics.

Introducing Additional Substituents: Further functionalization of the phenyl ring by adding more substituents can alter its properties more significantly.

Ring Replacement: In more drastic modifications, the entire 4-chlorophenyl ring can be replaced with other aromatic or heteroaromatic systems to explore a wider chemical space.

Enzymatic synthesis methods using lipases like Novozym® 435 have been employed to create nicotinamide derivatives by reacting methyl nicotinate (B505614) with various substituted amines and benzylamines, demonstrating the feasibility of incorporating diverse N-aryl groups. nih.gov

Exploration of Different Amide Linkers and Their Precursors

The amide bond is a crucial linker between the nicotinamide and chlorophenyl moieties. Modifying or replacing this linker can alter the molecule's flexibility, conformation, and hydrogen-bonding patterns.

Strategies for exploring different linkers include:

Amide Bond Isosteres: Replacing the amide group with isosteres such as esters, thioamides, or reversed amides can provide insight into the importance of the amide's structural features. The synthesis of nicotinamide-aliphatic carbo(thio)amides has been achieved, showcasing the creation of thioamide linkers. asianpubs.org

Homologation: The length of the linker can be extended by inserting methylene (B1212753) groups between the amide and one of the aromatic rings.

Alternative Linkers: Entirely different chemical linkages, such as sulfonamides or ureas, can be introduced. The synthesis of related antagonists has involved reacting dichloro-pyrimidine building blocks with sulfamides to create sulfonamide linkages. researchgate.net

The precursors for these modifications typically involve a functionalized nicotinic acid (or its acid chloride/ester) and a corresponding substituted aniline or other amine, which are then coupled to form the desired linker. For instance, unsymmetrical N,N′-diacylhydrazines serve as precursors for creating 1,3,4-oxadiazole (B1194373) linkers through microwave-assisted cyclodehydration. mdpi.com

Table 2: Strategies for Derivatization of this compound

| Molecular Section | Modification Strategy | Example Precursors/Reagents | Potential Outcome | Source(s) |

|---|---|---|---|---|

| Nicotinamide Ring | Substitution at C-2, C-6 | Halogenating agents, organometallic reagents | Altered electronics and sterics | mdpi.com, nih.gov |

| Functional group conversion at C-3 | Acids/bases for hydrolysis | Modified reductive potential | nih.gov | |

| N-(4-chlorophenyl) Moiety | Varying ring substituents | Substituted anilines | Altered lipophilicity and electronic properties | nih.gov |

| Introducing additional groups | Electrophilic/nucleophilic aromatic substitution reagents | Modified binding interactions | ||

| Amide Linker | Replacement with isosteres (e.g., thioamide) | Lawesson's reagent, substituted thio-precursors | Changed H-bonding and conformation | asianpubs.org |

| Creation of alternative linkers (e.g., sulfonamide) | Dichloro-pyrimidines, sulfamides | Altered flexibility and chemical nature | researchgate.net |

Advanced Computational and Structural Characterization of 5 Bromo N 4 Chlorophenyl Nicotinamide

Quantum Mechanical Investigations and Electronic Structure Analysis

Quantum mechanical methods are pivotal in elucidating the intrinsic properties of a molecule. These computational approaches provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized molecular geometry and predicting the stability of a compound. For 5-bromo-N-(4-chlorophenyl)nicotinamide, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be used to find the lowest energy conformation of the molecule. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| N-C (amide) Bond Length | ~1.35 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| Pyridine (B92270) Ring C-N-C Angle | ~117° |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations for this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine and chlorophenyl rings, while the LUMO may be distributed over the electron-withdrawing nicotinamide (B372718) moiety. The energy of the HOMO, LUMO, and the resulting energy gap can be quantitatively determined through DFT calculations. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These are representative values based on similar aromatic amide structures. The actual energies would be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. researchgate.net

In an MEP map of this compound, regions of negative electrostatic potential (usually colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the amide group. researchgate.net The MEP analysis provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions and binding behavior with biological macromolecules. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful computational techniques that complement experimental studies by providing detailed insights into the behavior of molecules at an atomic level. These methods are particularly useful for predicting how a ligand might interact with a biological target and for analyzing its conformational flexibility.

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein target. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound, docking studies could be performed against various protein targets to identify potential biological activities.

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues. For instance, studies on similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have utilized molecular docking to elucidate their interactions with enzymes like α-glucosidase and α-amylase. nih.gov Such studies for this compound would provide valuable hypotheses about its potential mechanisms of action.

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes of a ligand and a protein upon binding, as well as a more accurate estimation of the binding affinity. dntb.gov.ua

An MD simulation of the this compound-protein complex, obtained from docking studies, would allow for the analysis of the stability of the complex and the dynamics of the interactions. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms can be monitored to assess the stability of the binding pose. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative measure of the binding affinity. samipubco.com These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of ligand-protein interactions. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby optimizing lead compounds and reducing the need for extensive synthesis and testing. nih.gov

Development of Predictive QSAR Models for Biological Activity

While specific QSAR models exclusively for this compound are not detailed in available literature, the development of such a model would follow a well-established protocol. A predictive QSAR model for this compound would begin with a dataset of structurally related nicotinamide derivatives with known biological activities against a specific target. nih.gov The process involves generating molecular descriptors for each compound in the series, which quantify various physicochemical properties.

The next step is to create a mathematical model that correlates these descriptors with the observed biological activity. nih.gov This is typically achieved through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The goal is to generate a statistically robust model with high predictive power for new, untested compounds. For a series including this compound, the model would aim to forecast its potential efficacy based on its unique combination of structural features. nih.govnih.gov

Identification of Key Structural Descriptors for Activity

Key structural descriptors are the specific molecular properties that have the most significant impact on the biological activity of the compounds in the dataset. mdpi.com For a molecule like this compound, several descriptors would be critical for its activity.

Electronic Descriptors: The presence of electron-withdrawing groups, such as the bromine atom on the pyridine ring and the chlorine atom on the phenyl ring, significantly influences the electronic distribution of the molecule. Descriptors related to partial charges, dipole moment, and HOMO/LUMO energies would be essential. mdpi.com

Steric Descriptors: The size and shape of the molecule, including molecular weight, volume, and surface area, play a crucial role in its ability to fit into a biological target's active site. The spatial arrangement of the two aromatic rings relative to the central amide linkage is a key steric factor.

Hydrophobic Descriptors: The LogP (partition coefficient) is a critical descriptor that quantifies the hydrophobicity of the molecule. The halogen substituents (Br and Cl) increase the lipophilicity of the compound, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Topological Descriptors: These descriptors describe the connectivity of atoms within the molecule. For instance, the presence and position of the bromine and chlorine atoms are defining features that a QSAR model would identify as potentially critical for activity. mdpi.com

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can determine which structural features are positively or negatively correlated with the desired biological effect, guiding the design of more potent analogues. nih.govmdpi.com

Spectroscopic and Spectrometric Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted pyridine and phenyl rings would appear in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effect of the aromatic currents. nih.gov The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Each unique carbon atom in the molecule gives a distinct signal. Key signals would include the carbonyl carbon of the amide group (typically around 160-170 ppm) and the carbons of the two aromatic rings. rsc.org The carbons directly bonded to the electronegative bromine, chlorine, and nitrogen atoms would show characteristic shifts. researchgate.net

Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Atoms |

|---|---|---|

| ¹H NMR | 8.5 - 9.0 | Protons on the bromopyridine ring |

| 7.3 - 7.8 | Protons on the chlorophenyl ring | |

| 8.0 - 10.0 (broad) | Amide N-H proton | |

| ¹³C NMR | 160 - 170 | Amide carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural components.

The most prominent peaks would include a strong absorption for the amide carbonyl (C=O) stretch and a sharp peak for the N-H stretch. researchgate.net The aromatic rings would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The carbon-halogen bonds also have characteristic absorptions in the fingerprint region of the spectrum. vscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch | 1650 - 1690 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

For this compound (C₁₂H₈BrClN₂O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to a distinctive M, M+2, and M+4 pattern for the molecular ion.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentations would likely involve the cleavage of the amide bond, resulting in ions corresponding to the 5-bromonicotinoyl and 4-chloroanilino moieties. miamioh.edu Further fragmentation of these ions would provide additional structural confirmation.

Expected Mass Spectrometry Fragments

| Fragment | Description |

|---|---|

| [C₁₂H₈BrClN₂O]⁺ | Molecular Ion (M⁺) |

| [C₆H₃BrNCO]⁺ | 5-bromonicotinoyl cation |

| [C₆H₅ClN]⁺ | 4-chloroaniline (B138754) cation |

| [C₅H₃BrN]⁺ | Loss of CO from the nicotinoyl fragment |

Mechanistic Investigations and Biological Activities of 5 Bromo N 4 Chlorophenyl Nicotinamide

Enzyme Modulation and Perturbation of Biochemical Pathways

The compound 5-bromo-N-(4-chlorophenyl)nicotinamide has been a subject of research due to its interaction with key enzymes involved in cellular metabolism. These interactions lead to significant alterations in critical biochemical pathways, highlighting its potential as a modulator of cellular processes. The primary enzymatic targets investigated are Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and Nicotinamide N-Methyltransferase (NNMT), both of which play crucial roles in the biosynthesis and degradation of nicotinamide and its derivatives.

This compound has been identified as a positive allosteric modulator of NAMPT. uic.edunih.gov NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN). nih.govfrontiersin.org The modulation of this enzyme's activity has profound effects on cellular NAD+ levels and associated processes.

Research has elucidated that small molecule NAMPT positive allosteric modulators (N-PAMs) bind to a distinct allosteric site on the NAMPT enzyme, specifically a rear channel. nih.govnih.gov This binding induces a conformational change in the enzyme that enhances its catalytic efficiency. nih.gov The activation mechanism involves an increased turnover of nicotinamide to nicotinamide mononucleotide. nih.gov Structural studies have confirmed the binding of N-PAMs to this allosteric channel, providing a basis for their mechanism of action. nih.gov By binding to this site, N-PAMs can alleviate the feedback inhibition of NAMPT that is normally exerted by its products, NAM and NAD+. acs.org

Table 1: Mechanistic Details of NAMPT Positive Allosteric Modulation

| Feature | Description |

|---|---|

| Binding Site | Allosteric rear channel of the NAMPT enzyme. nih.govnih.gov |

| Mechanism | Induces a conformational change that increases the enzyme's catalytic efficiency. nih.gov |

| Effect on Substrate | Enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). nih.gov |

| Feedback Inhibition | Alleviates feedback inhibition by NAM and NAD+. acs.org |

By positively modulating NAMPT, this compound enhances the biosynthesis of NAD+. uic.edu NAD+ is a critical coenzyme in numerous cellular processes, including redox reactions, energy metabolism, and DNA repair. nih.govembopress.org The activation of NAMPT leads to an increase in cellular NAD+ levels, which can counteract the age-related decline in this essential molecule. uic.edu Studies have shown that N-PAMs can lead to a significant increase in NAD+ levels in human cells. nih.gov This elevation of NAD+ can, in turn, influence the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular functions including stress resistance and longevity. frontiersin.orgnih.gov

Table 2: Impact of NAMPT Modulation on NAD+ Biosynthesis

| Parameter | Effect of this compound (as an N-PAM) |

|---|---|

| NAMPT Activity | Increased. uic.edu |

| NMN Production | Increased. nih.gov |

| Cellular NAD+ Levels | Elevated. nih.gov |

| NAD+-dependent Enzymes | Activity potentially modulated. frontiersin.orgnih.gov |

In addition to its effects on NAMPT, there is evidence to suggest that compounds structurally related to nicotinamide can inhibit Nicotinamide N-Methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide, leading to the formation of 1-methylnicotinamide. nih.gov This process plays a role in nicotinamide degradation and the regulation of cellular methylation potential. rsc.org

The methylation reaction catalyzed by NNMT utilizes S-adenosylmethionine (SAM) as the methyl donor, converting it to S-adenosylhomocysteine (SAH). nih.gov By inhibiting NNMT, this compound would be expected to reduce the consumption of SAM for the purpose of nicotinamide methylation. This could lead to an increase in the cellular SAM/SAH ratio, a key indicator of the cell's methylation capacity. nih.gov An elevated SAM/SAH ratio generally favors methylation reactions, which are crucial for the proper functioning of various cellular processes. nih.gov

The availability of SAM is a critical factor in epigenetic regulation, as it is the universal methyl donor for the methylation of DNA and histones. nih.gov These epigenetic modifications play a fundamental role in controlling gene expression. By potentially increasing the SAM pool through the inhibition of NNMT, this compound could indirectly influence epigenetic patterns. Changes in DNA and histone methylation can have long-lasting effects on gene expression and cellular phenotype, and are implicated in a variety of physiological and pathological states. nih.gov

Table 3: Potential Effects of NNMT Inhibition

| Aspect | Consequence of Inhibition |

|---|---|

| Nicotinamide Methylation | Decreased formation of 1-methylnicotinamide. nih.gov |

| SAM Consumption | Reduced, potentially increasing the SAM/SAH ratio. nih.govnih.gov |

| Epigenetic Modifications | Potential for altered DNA and histone methylation patterns. nih.gov |

Modulation of Other Metabolic Enzymes (e.g., Carbonic Anhydrase, Inosine (B1671953) Monophosphate Dehydrogenase)

There is currently no specific information available in the reviewed scientific literature detailing the modulation of carbonic anhydrase or inosine monophosphate dehydrogenase by this compound. Research on other heterocyclic compounds, such as sulfonamides, has shown inhibitory activity against carbonic anhydrase isoforms. Similarly, various compounds have been investigated as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), a target for antimicrobial and anticancer agents, but data on this compound is absent. nih.govnih.govnih.govnih.govresearchgate.netrsc.orgmdpi.comtaylorandfrancis.com

Interference with Kinase Activity (e.g., ULK1, Tyrosine Kinases, Histone Deacetylases)

Direct evidence of this compound interfering with ULK1, tyrosine kinases, or histone deacetylases has not been found in the current body of scientific literature. However, studies on analogous structures provide some context. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy. nih.govresearchgate.net In the realm of tyrosine kinases, compounds such as 4-((3-Bromophenyl)amino) pyrido(d)pyrimidines have demonstrated potent inhibitory effects on the epidermal growth factor receptor (EGFR). researchgate.net Furthermore, the parent compound, nicotinamide, is known to be an inhibitor of sirtuins (Class III histone deacetylases), and other complex chemical structures incorporating substituted phenylamino (B1219803) pyrimidines have been explored as inhibitors of other histone deacetylase (HDAC) classes. nih.govnih.govnih.govresearcher.life

Antimicrobial Research Applications

Antibacterial Activity Spectrum and Efficacy

Antifungal Activity Profiles

While nicotinamide itself and its derivatives have been shown to possess antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans, specific data on the antifungal activity profile of this compound is not available in the reviewed literature. mdpi.comnih.govsemanticscholar.orgmdpi.comresearchgate.net Research into related nicotinamide derivatives suggests that modifications to the core structure can significantly influence antifungal potency and spectrum. nih.gov

Inhibition of Biofilm Formation

The potential for this compound to inhibit biofilm formation has not been specifically reported. Nicotinamide and some of its derivatives have been shown to suppress biofilm formation in certain fungal and bacterial species. nih.govsemanticscholar.orgmdpi.comnih.govnih.govmdpi.com Biofilm inhibition is a critical area of antimicrobial research, as biofilms contribute significantly to antibiotic resistance.

Anticancer Research and Antiproliferative Effects

There is a lack of specific research on the anticancer and antiproliferative effects of this compound. Nicotinamide has been studied for its role in cancer chemoprevention and therapy, with some studies indicating it can suppress the proliferation of certain cancer cell lines. nih.govnih.gov The antiproliferative effects are often linked to its role as a precursor to NAD+ and its inhibitory effects on enzymes like PARP and sirtuins. The specific impact of the bromine and chlorophenyl substitutions on these activities for the compound is unknown.

In vitro Cytotoxicity in Cancer Cell Lines

Specific data on the in vitro cytotoxic effects of this compound on cancer cell lines is not available in the reviewed literature.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Research detailing the mechanisms by which this compound may inhibit cell growth or induce apoptosis has not been identified.

Investigation of Specific Oncogenic Pathway Targeting

There is no available information on the targeting of specific oncogenic pathways by this compound.

Neurobiological Research and Neuroprotective Potential

Influence on Neuronal Health and Survival in Preclinical Models

Studies investigating the influence of this compound on neuronal health and survival in preclinical models could not be located.

Mechanisms of Neuroprotection (e.g., ATP Levels, DNA Stability, Membrane Integrity)

The specific mechanisms of neuroprotection for this compound, including its effects on ATP levels, DNA stability, or membrane integrity, have not been documented.

Modulation of Neurodegenerative Disease Pathways (e.g., Alzheimer's, Parkinson's, Huntington's)

There is no research available on the modulation of pathways associated with Alzheimer's, Parkinson's, or Huntington's diseases by this compound.

Interaction with Neurotransmitter Receptors (e.g., α7 Nicotinic Acetylcholine (B1216132) Receptors)

Extensive searches of scientific literature and databases did not yield specific information regarding the interaction of this compound with α7 nicotinic acetylcholine receptors (nAChRs) or any other neurotransmitter receptors.

While the broader class of nicotinamide derivatives has been investigated for various biological activities, including interactions with different enzymatic and receptor systems, research specifically detailing the binding affinity, functional modulation, or mechanistic insights of this compound at α7 nAChRs is not publicly available.

The α7 nAChR is a well-established target for therapeutic intervention in a range of neurological and inflammatory disorders. It is a ligand-gated ion channel that plays a crucial role in cognitive processes, inflammation, and neuronal signaling. The interaction of novel compounds with this receptor is typically evaluated through a series of in vitro and in vivo studies, including:

Radioligand Binding Assays: To determine the affinity of the compound for the receptor.

Electrophysiological Studies: To assess the functional activity of the compound as an agonist, antagonist, or allosteric modulator.

Calcium Imaging Assays: To measure changes in intracellular calcium levels upon receptor activation.

Without such studies for this compound, no data can be presented on its potential effects on α7 nicotinic acetylcholine receptors. Research on other nicotinamide derivatives has shown activity at different targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, succinate (B1194679) dehydrogenase, and histone deacetylases. However, these findings cannot be extrapolated to predict the activity of this compound at neurotransmitter receptors.

Structure Activity Relationship Sar Studies and Optimization Strategies for 5 Bromo N 4 Chlorophenyl Nicotinamide Analogues

Systematic Exploration of Substituent Effects on Biological Potency

The biological activity of N-aryl nicotinamides is profoundly influenced by the nature and position of substituents on both the nicotinamide (B372718) and the phenyl rings. Systematic modifications have provided valuable insights into the structural requirements for optimal interaction with target proteins.

The specific halogenation pattern of 5-bromo-N-(4-chlorophenyl)nicotinamide is a critical determinant of its biological activity. The presence of a bromine atom at the 5-position of the nicotinamide ring and a chlorine atom at the 4-position of the phenyl ring appears to be a favorable combination for potency in several contexts.

Research on related scaffolds has underscored the importance of this arrangement. For instance, in a series of N-phenylsulfonylnicotinamide derivatives designed as potential antitumor agents, the compound 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide emerged as a highly potent inhibitor of EGFR tyrosine kinase and exhibited significant antiproliferative activity against the MCF-7 cancer cell line. This highlights that the 5-bromo and 4-chloro substituents are key contributors to the potent bioactivity within this modified nicotinamide scaffold.

The N-phenyl ring of the nicotinamide scaffold offers a versatile platform for introducing a wide range of substituents to modulate activity and selectivity. A comprehensive study on a series of N-phenylnicotinamides, evaluated as cyclooxygenase (COX) inhibitors, provides valuable SAR insights that may be applicable to the this compound series. nih.gov

In this study, various substitutions were made on the N-phenyl ring, and their effects on COX-1 and COX-2 inhibition were measured. It was generally observed that electron-withdrawing groups on the phenyl ring were well-tolerated and often led to potent and selective inhibition of COX-1. nih.gov The 4-chloro substituent, as seen in the parent compound of this article, is an electron-withdrawing group, which aligns with these findings.

The data from this study illustrates how different substituents on the phenyl ring can fine-tune biological activity. For example, introducing small alkyl groups, halogens, or trifluoromethyl groups at various positions led to a range of potencies. Compound 28 from the series, N-(4-bromo-3-methylphenyl)nicotinamide , showed the most potent COX-1 inhibitory activity with an IC₅₀ of 0.68 µM and excellent selectivity over COX-2 (IC₅₀ > 100 µM). nih.gov This suggests that a combination of halogen and small alkyl groups on the phenyl ring can be particularly effective.

Below is an interactive table summarizing the COX-1 inhibitory activity of selected N-phenylnicotinamide analogues from the study, demonstrating the impact of phenyl ring substitutions.

| Compound | N-Phenyl Ring Substituent | COX-1 IC₅₀ (µM) |

|---|---|---|

| N-(phenyl)nicotinamide | None | >100 |

| N-(4-chlorophenyl)nicotinamide | 4-Cl | 1.02 |

| N-(4-bromophenyl)nicotinamide | 4-Br | 1.15 |

| N-(4-fluorophenyl)nicotinamide | 4-F | 1.89 |

| N-(4-methylphenyl)nicotinamide | 4-CH₃ | 1.34 |

| N-(3,4-dichlorophenyl)nicotinamide | 3,4-diCl | 0.85 |

| N-(4-bromo-3-methylphenyl)nicotinamide | 4-Br, 3-CH₃ | 0.68 |

Data sourced from a study on N-phenylnicotinamides as COX-1 inhibitors. nih.gov

These findings collectively indicate that the 4-position of the phenyl ring is a key site for modification and that electron-withdrawing substituents, such as chlorine, are favorable for enhancing biological potency.

Alterations to the central nicotinamide core and the connecting amide linker represent another avenue for optimizing the properties of these inhibitors. While modifications to the nicotinamide ring itself (other than the 5-bromo substitution) are less commonly explored in the available literature for this specific series, changes to the amide linker have been shown to have a profound impact.

A notable example is the replacement of the carboxamide linker (-CONH-) with a sulfonylamide linker (-SO₂NH-). This led to the development of a series of N-phenylsulfonylnicotinamide derivatives. Within this new series, the compound 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide demonstrated exceptional potency as an EGFR tyrosine kinase inhibitor. This significant structural modification, which alters the geometry, hydrogen bonding capacity, and electronic properties of the linker, was clearly successful, yielding a highly active compound. This underscores the importance of the linker region in orienting the two aromatic rings for optimal interaction with the target's binding site.

Further studies on other classes of nicotinamide derivatives, such as those designed as succinate (B1194679) dehydrogenase inhibitors, have involved incorporating a diarylamine-modified scaffold, which represents a more complex alteration of the core structure. nih.gov These examples show that the nicotinamide scaffold is amenable to significant structural changes in the core and linker regions to achieve desired biological activities.

Rational Design Principles for Enhanced Bioactivity

Building upon the SAR data, rational design principles can be applied to develop analogues with improved potency, selectivity, and drug-like properties. This often involves computational methods like pharmacophore modeling and molecular docking.

Pharmacophore modeling is a powerful tool used to distill the key chemical features of a series of active compounds into a three-dimensional model. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

For nicotinamide-based inhibitors, particularly those targeting nicotinamide N-methyltransferase (NNMT), several pharmacophore models have been developed. researchgate.net These models typically identify crucial features including:

A Hydrogen Bond Acceptor: Often corresponding to the nitrogen atom in the pyridine (B92270) ring of the nicotinamide core.

Aromatic/Hydrophobic Regions: Represented by the nicotinamide ring and the N-phenyl ring, which engage in hydrophobic and π-stacking interactions within the target's binding pocket.

Hydrogen Bond Donor/Acceptor: The amide linker itself provides critical hydrogen bonding capabilities.

In the context of this compound, a pharmacophore model would highlight the spatial arrangement of the brominated pyridine ring and the chlorinated phenyl ring, connected by the amide group. The halogen atoms themselves can also be considered as specific features, potentially acting as hydrophobic elements or participating in halogen bonds. Such a model serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.

Rational design is frequently employed to optimize compounds for higher affinity towards a specific target while minimizing off-target effects, thereby improving selectivity. This can be achieved by exploiting structural differences in the binding sites of related proteins.

For instance, in the development of selective inhibitors for different kinases, subtle differences in the amino acid residues lining the ATP-binding pocket are often exploited. A strategy for optimizing a compound like this compound for a specific target would involve:

Structural Analysis: Obtaining the crystal structure of the target protein in complex with the inhibitor or a close analogue.

Binding Site Mapping: Identifying key interactions and unoccupied pockets within the binding site.

Structure-Based Design: Modifying the inhibitor to form additional favorable interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic interactions) with specific residues in the target protein that are not present in off-target proteins.

This approach has been successfully used to optimize nicotinamides as potent and selective IRAK4 inhibitors, where modifications were made to better explore the enzyme's front pocket, leading to compounds with high kinome selectivity. Similarly, rational design has been applied to develop selective inhibitors for PARP family members by introducing substituents on the inhibitor scaffold to exploit unique amino acid differences in the nicotinamide sub-pocket of the target enzyme. These principles are directly applicable to the future optimization of this compound analogues for enhanced affinity and selectivity against their intended biological targets.

Conformational Analysis and Its Role in SAR

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its interaction with biological targets and, consequently, its therapeutic efficacy. For analogues of this compound, understanding the preferred spatial orientation of the nicotinamide and chlorophenyl rings, as well as the geometry of the connecting amide bridge, is fundamental to elucidating their structure-activity relationship (SAR). The conformational flexibility, or rigidity, of these molecules dictates how well they can fit into the binding pocket of a target protein, influencing their biological activity.

Detailed conformational analysis of N-aryl nicotinamides is often performed using a combination of experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, including Density Functional Theory (DFT) calculations. These methods provide insights into the energetically favorable conformations and the rotational barriers between them.

A key aspect of the conformational analysis of this series of compounds is the determination of the dihedral angles between the aromatic rings and the planarity of the amide linker. X-ray crystallographic studies of closely related N-aryl nicotinamides provide valuable data points. For instance, in the crystal structure of N-(3-hydroxyphenyl)nicotinamide, the dihedral angle between the benzene (B151609) and pyridine rings is 5.01 (8)°. nih.gov Furthermore, the amide group is twisted out of the plane of the pyridine ring by 33.54 (7)°. nih.gov This non-planar arrangement is a common feature in N-aryl amides and is influenced by the electronic and steric nature of the substituents on the aromatic rings.

In the case of this compound, the presence of a bromine atom on the nicotinamide ring and a chlorine atom on the phenyl ring is expected to significantly influence the molecule's conformational preferences. Both substituents are electron-withdrawing and have considerable steric bulk. Computational studies on similar structures suggest that these substituents can affect the rotational barriers around the C-N amide bond and the bonds connecting the aryl rings to the amide group. The interplay of these electronic and steric factors will determine the lowest energy conformation, which is often presumed to be the bioactive conformation.

The conformation of the central amide bond is of particular importance. In many biologically active nicotinamide derivatives, the amide group adopts a trans conformation, which is generally more stable than the cis form. The orientation of the carbonyl group relative to the pyridine ring is also a critical factor. For some classes of nicotinamide-based inhibitors, such as PARP inhibitors, an anti conformation of the carbonyl group with respect to the aromatic ring's double bond is considered essential for activity.

The following table summarizes key conformational parameters derived from a crystallographic study of a related N-aryl nicotinamide, which can serve as a model for understanding the potential conformations of this compound analogues.

| Compound Name | Dihedral Angle (Benzene-Pyridine) | Amide Twist Angle (from Pyridine Plane) |

| N-(3-hydroxyphenyl)nicotinamide | 5.01 (8)° | 33.54 (7)° |

Data sourced from a crystallographic study of N-(3-hydroxyphenyl)nicotinamide. nih.gov

The role of conformational analysis in SAR for this class of compounds lies in correlating specific spatial arrangements with observed biological activity. By determining the preferred conformations of active versus inactive analogues, researchers can build pharmacophore models. These models highlight the crucial three-dimensional features required for potent biological effects, guiding the design of new analogues with optimized geometries for enhanced target binding and efficacy. For example, if a particular dihedral angle or amide bond orientation is consistently observed in highly active compounds, future optimization strategies would focus on synthesizing molecules that are pre-organized or constrained to adopt this favorable conformation.

Preclinical Research Models and Methodologies in the Investigation of 5 Bromo N 4 Chlorophenyl Nicotinamide

In vitro Cell-Based Assay Systems

In vitro assays are the initial step in characterizing the biological effects of a compound, offering a controlled environment to study its impact on specific cellular processes and molecular targets.

Enzyme Activity Assays (e.g., Coupled Enzyme Assays, Fluorescence Polarization Displacement Assays)

Enzyme activity assays are fundamental for determining if a compound can modulate the function of a specific enzyme, which may be a driver of a particular disease. These assays measure the rate at which an enzyme converts a substrate into a product, and how that rate is affected by the presence of the investigational compound.

Coupled Enzyme Assays: This method is used when the direct activity of the target enzyme is difficult to measure. The reaction of the primary enzyme is linked to a second, easily measurable enzymatic reaction. For instance, in the study of nicotinamidases, which break down nicotinamide (B372718), the production of ammonia (B1221849) can be "coupled" to the activity of glutamate (B1630785) dehydrogenase (GDH), allowing for the measurement of enzyme activity by monitoring the consumption of NADH or NADPH.

Fluorescence Polarization (FP) Displacement Assays: FP assays are used to study the binding affinity between a compound and its target protein. A fluorescently labeled ligand is bound to the target enzyme, and the ability of the test compound to displace this ligand is measured by a change in the polarization of the emitted light. This technique is valuable for screening compounds that inhibit enzyme function by competing for the active binding site.

While nicotinamide and its derivatives are known to inhibit enzymes like nicotinamide N-methyltransferase (NNMT) and sirtuins, specific data from enzyme activity assays for 5-bromo-N-(4-chlorophenyl)nicotinamide are not extensively detailed in publicly available literature.

Cell Proliferation and Viability Assays

These assays are critical for understanding a compound's effect on cell growth and survival, particularly in the context of cancer research or regenerative medicine.

Cell Proliferation Assays: These tests measure the rate of cell division. Common methods include the MTT assay, which measures the metabolic activity of living cells as an indicator of their number, and the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, which directly measures DNA synthesis in dividing cells.

Cell Viability Assays: These assays distinguish between live and dead cells, often by assessing cell membrane integrity. A common method is the trypan blue exclusion test, where only dead cells with compromised membranes take up the dye.

Studies on the parent compound, nicotinamide, have shown varied effects on cell proliferation, sometimes promoting and other times inhibiting it, depending on the cell type and concentration. nih.govnih.gov However, specific research detailing the impact of this compound on cell proliferation and viability across different cell lines is not available in the reviewed scientific literature.

Gene Expression and Protein Level Analysis in Cell Cultures

To understand the molecular mechanisms underlying a compound's effects, researchers analyze its impact on gene and protein expression.

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and microarray analysis are used to measure changes in the levels of messenger RNA (mRNA), indicating which genes are turned on or off in response to the compound. For example, studies on nicotinamide have identified its influence on the expression of genes related to cancer prevention pathways. nih.gov

Protein Level Analysis: Western blotting is a standard technique used to detect and quantify specific proteins within a cell lysate. This analysis confirms whether changes in gene expression translate to changes in the levels of functional proteins.

A comprehensive analysis of how this compound specifically alters gene and protein expression profiles in cultured cells has not been reported in the available scientific literature.

In vivo Preclinical Animal Models for Mechanistic Studies

In vivo models are essential for understanding how a compound behaves in a complex, living organism, providing data on its efficacy and its physiological effects within the context of a specific disease.

Investigation of Compound Efficacy in Disease Models (e.g., Abdominal Aortic Aneurysm, Neurodegenerative Models)

Animal models that mimic human diseases are used to test the therapeutic potential of a compound.

Abdominal Aortic Aneurysm (AAA) Models: AAA is a condition characterized by the dangerous swelling of the aorta. Common animal models to induce this condition include the continuous infusion of angiotensin II in susceptible mice (e.g., apolipoprotein E deficient mice) or the direct application of elastase to the aorta. frontiersin.orgnih.govmdpi.com These models allow researchers to assess whether a compound can slow the growth or prevent the rupture of the aneurysm.

Neurodegenerative Models: To study diseases like Parkinson's or Alzheimer's, researchers use neurotoxin-induced models. For instance, the administration of toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or scopolamine (B1681570) can replicate some of the pathological features of these diseases in rodents, providing a platform to evaluate the neuroprotective effects of a test compound. nih.govnih.gov

There is no specific information in the public domain regarding the efficacy of this compound in established animal models of abdominal aortic aneurysm or neurodegenerative diseases.

Assessment of Biochemical and Physiological Changes in Tissues

Biochemical Analysis: This involves measuring the levels of specific biomarkers in tissue samples. For example, in an AAA model, researchers might measure the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the aortic wall. mdpi.com In neurodegenerative models, the levels of neurotransmitters or markers of inflammation in brain tissue would be assessed.

Physiological Assessment: This includes monitoring physiological parameters in the live animal, such as blood pressure in cardiovascular models or cognitive function through behavioral tests in neurodegenerative models. Histological analysis of tissues is also performed to observe changes in tissue structure and cellular composition.

Specific data on the biochemical and physiological changes induced by this compound in the tissues of preclinical animal models are not available in the reviewed literature.

Based on the conducted research, there is no publicly available scientific literature detailing the use of this compound within the specific preclinical research models and methodologies requested. Searches for high-throughput screening, hit validation, and metabolomic studies involving this particular compound did not yield any specific results.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics for "this compound" as the foundational research data is not present in the public domain. Generating content without such data would lead to speculation and would not adhere to the required standards of scientific accuracy.

Future Directions and Emerging Research Avenues for 5 Bromo N 4 Chlorophenyl Nicotinamide in Academic Science

Discovery of Novel Biological Targets and Therapeutic Applications

There are no published studies identifying the biological targets or exploring the therapeutic applications of 5-bromo-N-(4-chlorophenyl)nicotinamide. The general class of nicotinamide (B372718) derivatives has been investigated for a wide range of biological activities. For instance, a related compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, suggesting potential applications in cancer therapy. nih.gov However, the substitution of the sulfonyl group with an amide linkage in the requested compound would significantly alter its chemical properties and likely its biological activity. Without empirical data, any potential therapeutic applications remain purely speculative.

Development of Advanced Research Tools and Probes

Currently, there is no information available on the use of this compound as a research tool or chemical probe. The development of such tools typically follows the discovery of a compound's specific biological activity and mechanism of action. As these are unknown for this compound, its potential as a molecular probe for studying biological pathways has not been explored.

Integration with Systems Biology Approaches for Comprehensive Understanding

There are no records of this compound being integrated into systems biology approaches. Such methodologies, which involve the analysis of complex biological systems, require foundational data on a compound's interactions with cellular components. The absence of this primary data for this compound precludes its inclusion in broader systems-level studies.

Exploration of Structure-Based Drug Design Initiatives

There are no current structure-based drug design initiatives focused on this compound. Structure-activity relationship (SAR) studies, which are fundamental to drug design, have been conducted on various classes of nicotinamide derivatives, often revealing the critical role of specific substituents in determining biological activity. mdpi.comnih.gov For example, studies on other halogenated nicotinamides have shown that the type and position of the halogen atom can significantly influence their antifungal or anticancer properties. nih.gov However, without a known biological target or activity for this compound, there is no basis for rational drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.